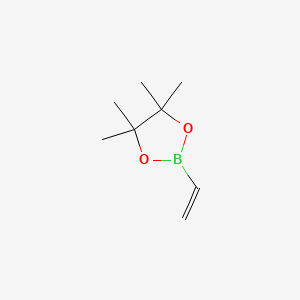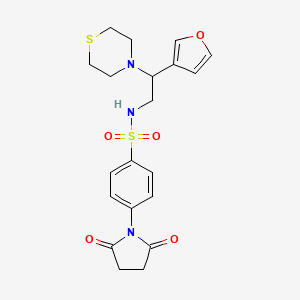
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea, also known as CYM-53093, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis of Pyrazolyl Substituted and Pyrazolofused Pyridines
Research by Latif, Rady, and Döupp (2003) demonstrates the utility of ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate in synthesizing polyfunctional pyrazolyl-substituted pyridines through one-pot reactions. This work highlights the potential of such compounds in further chemical transformations and applications in medicinal chemistry (Latif, Rady, & Döupp, 2003).
Antimicrobial and Antilipase Activities of Hybrid Molecules
Başoğlu, Ulker, Alpay‐Karaoglu, and Demirbas (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds exhibited antimicrobial, antilipase, and antiurease activities, suggesting their potential as therapeutic agents (Başoğlu et al., 2013).
Structural Characterization of Novel Compounds
The structural analysis of novel compounds, such as those described by Raghuvarman, Sivakumar, Thanikachalam, and Aravindhan (2014), provides essential insights into their chemical properties and potential applications. The crystal structures of certain derivatives offer valuable information for the design of compounds with desired biological activities (Raghuvarman et al., 2014).
Novel Non-Xanthine Adenosine A1 Receptor Antagonists
Research into novel non-xanthine adenosine A1 receptor antagonists, such as FK453, outlines the development of compounds with potential applications in regulating renal function. The work by Zanka, Uematsu, Morinaga, Yasuda, and Yamazaki (1999) demonstrates the importance of process development for large-scale manufacturing of such therapeutic agents (Zanka et al., 1999).
PET Imaging of Microglia
The development of PET radiotracers for imaging reactive microglia, such as [11C]CPPC, by Horti, Naik, Foss, Minn, Misheneva, Du, Wang, Mathews, Wu, Hall, Lacourse, Ahn, Nam, Lesniak, Valentine, Pletnikova, Troncoso, Smith, Calabresi, Savonenko, Dannals, Pletnikov, and Pomper (2019), represents a significant advancement in neuroinflammation research. Such tools are invaluable for understanding the role of microglia in various neuropsychiatric disorders and for the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).
Eigenschaften
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-2-16-14(21)19-10-11-3-7-20(8-4-11)13-12(9-15)17-5-6-18-13/h5-6,11H,2-4,7-8,10H2,1H3,(H2,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXPVIDNNLRBHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)



![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide](/img/structure/B2506075.png)
![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2506079.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2506082.png)
![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2506084.png)
![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)
![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)
![4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide](/img/structure/B2506091.png)